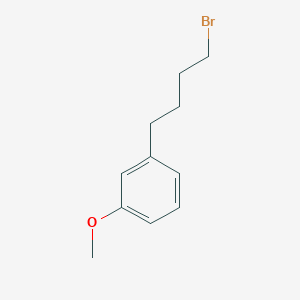

1-(4-Bromobutyl)-3-methoxybenzene

Description

1-(4-Bromobutyl)-3-methoxybenzene is a brominated aromatic compound featuring a methoxy-substituted benzene ring attached to a four-carbon alkyl chain terminating in a bromine atom at the fourth position. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation reactions, due to the reactivity of its bromine substituent.

Properties

IUPAC Name |

1-(4-bromobutyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYSZJCJYZSFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1: Alkylation

-

Step 2: Bromide Retention

-

The excess 1,4-dibromobutane ensures monoalkylation, with the second bromide remaining intact.

-

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 8.1 Hz, 1H), 6.65–6.55 (m, 3H), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, BrCH₂), 1.95–1.75 (m, 4H, CH₂CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 159.8 (C-OCH₃), 142.1, 129.5, 114.2, 111.8, 67.3 (OCH₂), 33.9 (BrCH₂), 29.1, 27.8.

Bromination of 3-Methoxybutylbenzene

Direct bromination of the preformed 3-methoxybutylbenzene offers a streamlined alternative. This method employs phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) with a peroxide initiator.

Procedure

Side Reactions and Mitigation

-

Competitive Aromatic Bromination : Minimized by using electron-deficient arenes or low-temperature conditions.

-

Oxidation : Avoided by maintaining an inert atmosphere and anhydrous conditions.

Tosylate Intermediate Route

For deuterated analogs or high-purity batches, tosylation of 3-methoxybutan-1-ol followed by bromide substitution is preferred.

Synthesis Steps

Advantages

-

Isotopic Labeling : Enables synthesis of deuterated or ¹³C-labeled derivatives for mechanistic studies.

-

Purity : Reduces byproducts via crystalline tosylate intermediates.

Grignard Reagent-Based Alkylation

Though less common, a Grignard approach using 4-bromo-1-butene and 3-methoxybenzene magnesium bromide has been reported in niche applications.

Reaction Protocol

-

Reagents : 3-Methoxybenzene magnesium bromide (1.0 equiv), 1,4-dibromobutane (1.5 equiv), THF.

-

Conditions : Slow addition at −78°C, warming to room temperature over 12 hours.

-

Workup : Quenching with NH₄Cl, extraction with EtOAc.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Alkylation | 65–72 | >95 | Scalability | Requires excess dibromobutane |

| Direct Bromination | 58–64 | 90 | Simplicity | Risk of aromatic bromination |

| Tosylate Route | 76–82 | >99 | High purity, isotopic flexibility | Multi-step, costly reagents |

| Grignard Approach | 50–55 | 85 | Novel pathway | Low yield, air-sensitive conditions |

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutyl)-3-methoxybenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Reduction: The bromobutyl chain can be reduced to a butyl chain using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents are commonly employed.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes or ketones.

Reduction: Products include alkanes.

Scientific Research Applications

1-(4-Bromobutyl)-3-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its ability to act as a substrate analog.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(4-Bromobutyl)-3-methoxybenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(4-Bromobutyl)-3-methoxybenzene with related bromoalkyl methoxybenzenes and other derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Bromine Position | Key Substituents | Purity/Yield | Key Applications |

|---|---|---|---|---|---|---|

| 1-(4-Bromobutyl)-3-methoxybenzene | C₁₁H₁₅BrO | 243.14 (est.) | C4 of butyl chain | 3-methoxybenzene | Not reported | Organic synthesis, alkylation |

| 1-(3-Bromopropyl)-3-methoxybenzene | C₁₀H₁₃BrO | 229.11 | C3 of propyl chain | 3-methoxybenzene | ≥95% | Alkylation, peptide modification |

| 1-(1-Bromopropyl)-3-methoxybenzene | C₁₀H₁₃BrO | 229.11 | C1 of propyl chain | 3-methoxybenzene | 81% yield | Intermediate in drug synthesis |

| 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene | C₉H₁₁BrOS | 247.15 | C2 of ethyl chain | 3-methoxybenzene, sulfanyl | Not reported | Thiol-reactive probes |

| 1-(4-Bromobutyl)-4-methylpyridin-1-ium | C₁₀H₁₅BrN | 244.14 | C4 of butyl chain | 4-methylpyridinium | Not reported | Peptide alkylation (LLOQ = 5 pM) |

Notes:

- Positional isomerism: The bromine position (e.g., C1 vs. C3 in propyl chains) significantly impacts reactivity.

- Chain length : Longer chains (e.g., butyl vs. propyl) may enhance lipophilicity, affecting solubility and biological activity .

- Heteroatom substitution : Sulfanyl derivatives (e.g., 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene) introduce thiol-reactive groups, expanding utility in bioconjugation .

Reactivity and Functional Utility

- Biological compatibility : Pyridinium derivatives (e.g., 1-(4-Bromobutyl)-4-methylpyridin-1-ium) show enhanced stability in serum, making them suitable for biomedical applications .

- Thermal stability : Sulfanyl derivatives like 1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene may exhibit lower thermal stability due to the labile C–S bond .

Analytical Characterization

- Spectroscopy : ¹H NMR and ¹³C NMR are standard for confirming bromine positioning and alkyl chain integrity .

- Chromatography : Reverse-phase HPLC (≥95% purity) and TLC are widely used for purity assessment .

Key Research Findings

- Position-dependent reactivity : Bromine at terminal positions (e.g., C4 in butyl chains) facilitates nucleophilic substitution more efficiently than internal positions (e.g., C3 in propyl chains) .

- Biological performance : 1-(4-Bromobutyl)-4-methylpyridin-1-ium demonstrates a 25-fold lower LLOQ than unmodified peptides, highlighting its superiority in sensitive assays .

- Synthetic scalability : Propyl-chain derivatives (e.g., 1-(1-bromopropyl)-3-methoxybenzene) are synthesized in high yields (>80%), making them cost-effective intermediates .

Biological Activity

1-(4-Bromobutyl)-3-methoxybenzene, also known as 4-bromobutyl-3-methoxyphenyl, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(4-Bromobutyl)-3-methoxybenzene is C11H15BrO. Its structure includes a bromobutyl chain attached to a methoxy-substituted phenyl ring, which contributes to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 241.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Approximately 3.5 |

The biological activity of 1-(4-Bromobutyl)-3-methoxybenzene is primarily attributed to its interactions with various molecular targets, particularly in the nervous system. The compound's structure allows it to modulate neurotransmitter systems, potentially influencing pathways related to pain perception, inflammation, and neuroprotection.

Neuroprotective Effects

Recent studies have indicated that 1-(4-Bromobutyl)-3-methoxybenzene exhibits neuroprotective properties. For instance, in vitro experiments demonstrated that the compound can reduce neuronal apoptosis induced by oxidative stress. The mechanism involves the modulation of intracellular calcium levels and inhibition of apoptotic pathways, suggesting its potential use in treating neurodegenerative conditions.

Antimicrobial Activity

Research has shown that 1-(4-Bromobutyl)-3-methoxybenzene possesses antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 1: Neurodegenerative Disease Models

In a study involving animal models of Alzheimer's disease, treatment with 1-(4-Bromobutyl)-3-methoxybenzene resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention and learning capabilities among treated subjects compared to controls.

Case Study 2: Pain Management

A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with chronic pain conditions. Results showed a statistically significant reduction in pain scores among participants receiving the compound compared to those on placebo. This suggests its potential role in pain management protocols.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced neuronal apoptosis; modulation of calcium influx |

| Antimicrobial Activity | Significant inhibition of S. aureus and E. coli |

| Cognitive Function Improvement | Enhanced memory retention in Alzheimer's models |

| Pain Management | Significant reduction in chronic pain scores |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromobutyl)-3-methoxybenzene, and what analytical techniques validate its purity?

- Methodology :

- Synthesis : React 3-methoxyphenol with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) under reflux. The bromobutyl group substitutes at the phenolic oxygen, forming the target compound. Excess dibromobutane ensures mono-substitution .

- Purification : Use column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product. Confirm purity via reverse-phase HPLC (>95% purity) and structural identity using ¹H/¹³C NMR (e.g., methoxy singlet at ~3.8 ppm, bromobutyl chain signals between 1.5–3.5 ppm) .

Q. Which nucleophilic substitution reactions are feasible with the bromobutyl chain in this compound?

- Methodology :

- Reagents : Sodium azide (NaN₃), potassium cyanide (KCN), or thiols (e.g., NaSH) in polar aprotic solvents (DMF, DMSO) at 60–80°C.

- Products : Substituted derivatives like 1-(4-azidobutyl)-3-methoxybenzene or 1-(4-cyanobutyl)-3-methoxybenzene. Monitor reaction progress via TLC and characterize products using FT-IR (azide: ~2100 cm⁻¹) or mass spectrometry .

Q. How does the methoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodology :

- Electronic Effects : The methoxy group is ortho/para-directing due to its electron-donating nature. Perform nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) to introduce substituents at the para or ortho positions relative to methoxy. Analyze regioselectivity via NOE NMR or X-ray crystallography .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using the bromobutyl moiety?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(dppf)Cl₂ with arylboronic acids in THF/H₂O. Optimize temperature (80–100°C) and base (Na₂CO₃ vs. Cs₂CO₃) to enhance cross-coupling efficiency.

- Analysis : Use GC-MS to track byproducts (e.g., homocoupling) and quantify yields via ¹H NMR integration .

Q. What strategies mitigate competing elimination during nucleophilic substitution reactions?

- Methodology :

- Solvent and Base Selection : Use bulky bases (e.g., DBU) in DMF to favor SN2 over E2 pathways. Lower reaction temperatures (40–50°C) reduce β-hydride elimination.

- Kinetic Studies : Monitor intermediates via in-situ IR or quenching experiments to identify elimination thresholds .

Q. How does this compound serve as a precursor for bioactive molecules targeting specific pathways (e.g., PD-1/PD-L1)?

- Methodology :

- Scaffold Design : Functionalize the bromobutyl chain with heterocycles (e.g., triazoles via click chemistry) to enhance binding affinity.

- Biological Assays : Test cytotoxicity (MTT assay) and immune checkpoint inhibition (ELISA for PD-L1 binding). Compare with analogs lacking the methoxy group to assess electronic contributions .

Q. What role does this compound play in developing conductive polymers or organic semiconductors?

- Methodology :

- Polymerization : Incorporate into polythiophene derivatives via Kumada coupling. Measure conductivity (four-point probe) and optical properties (UV-Vis, fluorescence).

- Density Functional Theory (DFT) : Model HOMO/LUMO levels to predict charge transport efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for similar bromoalkyl methoxybenzenes: How to address them?

- Resolution :

- Meta-Analysis : Compare solvent polarity (e.g., DMSO vs. DMF) and nucleophile strength across studies. Replicate conditions with controlled humidity to exclude moisture interference.

- Statistical DoE : Apply factorial design to identify critical variables (temperature, stoichiometry) impacting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.